molecular formula C7H3Cl2N3O B15246716 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B15246716
M. Wt: 216.02 g/mol
InChI Key: YMTFDJKNHRRGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold with chlorine substituents at positions 2 and 6.

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

2,6-dichloro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H3Cl2N3O/c8-5-1-3-4(2-10-5)11-7(9)12-6(3)13/h1-2H,(H,11,12,13)

InChI Key

YMTFDJKNHRRGHU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2,6-dichloropyridine with formamide or formamidine acetate. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or trifluoroacetic acid (TFA) to facilitate the hydrolysis of protecting groups . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) and may require elevated temperatures or the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound with altered electronic properties.

Scientific Research Applications

2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold exhibits diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents Molecular Formula Key Properties/Findings References
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one Cl at C2, C6 C₇H₃Cl₂N₃O Enhanced metabolic stability due to C2-Cl blocking aldehyde oxidase (AO)-mediated oxidation. Electron-withdrawing Cl groups may improve binding affinity.
6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one F at C6 C₇H₄FN₃O Fluorine’s electronegativity increases polarity and bioavailability. Demonstrated interest in medicinal chemistry for targeted therapies.
8-(((Furan-2-ylmethyl)amino)methyl)-pyrido[3,4-d]pyrimidin-4(3H)-one C8-aminomethyl-furan C₁₃H₁₁N₅O₂ Improved solubility due to polar substituents. Moderate cell permeability observed in kinase inhibition studies.
2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one CF₃ at C2 C₈H₄F₃N₃O Bulky CF₃ group at C2 confers resistance to AO metabolism. Predicted high lipophilicity (logP ~1.82).
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one Cl at C6, CH₃ at C3 C₈H₆ClN₃O Methyl group at C3 may sterically hinder metabolic enzymes. Safety data indicate standard handling precautions for chlorinated heterocycles.

Key Comparative Insights

Metabolic Stability :

  • The C2-Cl substituent in this compound is critical for blocking AO-mediated oxidation, a common metabolic pathway for unsubstituted analogs . This contrasts with C8-substituted derivatives (e.g., compound 44b), which lack C2 protection and show higher clearance in vivo .
  • The 2-(trifluoromethyl) analog (CAS 52833-58-6) similarly resists AO metabolism due to steric and electronic effects of the CF₃ group .

For example, 6-fluoro derivatives exhibit unique reactivity in nucleophilic substitution reactions . The 2,6-dichloro compound’s dual electron-withdrawing effects may stabilize negative charges in enzyme active sites, a feature exploited in kinase inhibitor design .

Synthetic Accessibility: Chlorinated derivatives are typically synthesized via refluxing with POCl₃ or microwave-assisted methods, as seen in the preparation of 5-substituted thieno[3,4-d]pyrimidinones . C8-substituted analogs (e.g., 44b, 44c) require Suzuki-Miyaura couplings or reductive amination, highlighting the scaffold’s versatility .

Safety and Handling: Chlorinated pyrido[3,4-d]pyrimidinones (e.g., 6-chloro-3-methyl derivative) require standard safety protocols for halogenated compounds, including ventilated handling and PPE .

Biological Activity

2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.

This compound exhibits its biological effects primarily through interaction with specific receptors and enzymes:

  • CXCR2 Antagonism : This compound acts as an antagonist to the CXCR2 receptor, which is crucial in mediating inflammatory responses by recruiting neutrophils to sites of inflammation. Inhibition of this receptor leads to reduced chemotaxis and activation of immune cells .
  • Matrix Metalloproteinase Inhibition : It has been identified as a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components. This inhibition is significant in conditions like arthritis and cancer metastasis .

Structure-Activity Relationship (SAR)

Research has explored the SAR of pyrido[3,4-d]pyrimidine derivatives, indicating that specific substitutions at various positions can enhance biological activity:

  • Substituents at Positions 8 : Compounds with 8-substituents have been shown to inhibit histone lysine demethylases effectively, which are implicated in cancer progression .
  • Disubstituted Variants : Variants with 2,8-disubstitutions have demonstrated potent inhibition against monopolar spindle kinase 1 (MPSK1), highlighting the importance of structural modifications in enhancing bioactivity .

Case Studies

  • CXCR2 Antagonism Study :
    • A study reported an IC50 value of 0.11 µM for this compound as a CXCR2 antagonist, showcasing its potential in treating inflammatory diseases .
  • MMP Inhibition Study :
    • The compound was evaluated for its ability to inhibit MMP-13 in vitro. Results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in diseases characterized by excessive matrix degradation .

Data Tables

Compound Target Activity IC50 (µM)
This compoundCXCR2Antagonist0.11
This compoundMMP-13Inhibitor<10
8-substituted variantsHistone demethylaseInhibitor<5
2,8-disubstituted variantsMPSK1Inhibitor<5

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable bioavailability due to its lipophilicity. This characteristic allows efficient cellular uptake and distribution within the body. Preliminary toxicity assessments suggest a manageable safety profile; however, further studies are needed to establish comprehensive safety data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.